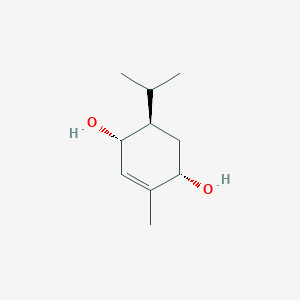

p-Menth-1-ene-3,6-diol

Descripción

Structure

3D Structure

Propiedades

Fórmula molecular |

C10H18O2 |

|---|---|

Peso molecular |

170.25 g/mol |

Nombre IUPAC |

(1S,4R,5R)-2-methyl-5-propan-2-ylcyclohex-2-ene-1,4-diol |

InChI |

InChI=1S/C10H18O2/c1-6(2)8-5-9(11)7(3)4-10(8)12/h4,6,8-12H,5H2,1-3H3/t8-,9+,10+/m1/s1 |

Clave InChI |

CDEBGVXOFDWUAF-UTLUCORTSA-N |

SMILES isomérico |

CC1=C[C@@H]([C@H](C[C@@H]1O)C(C)C)O |

SMILES canónico |

CC1=CC(C(CC1O)C(C)C)O |

Origen del producto |

United States |

Foundational & Exploratory

p-Menth-1-ene-3,6-diol: A Technical Guide to its Natural Sources and Isolation

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the monoterpenoid p-Menth-1-ene-3,6-diol, focusing on its natural sources, and methodologies for its isolation and characterization. This document is intended to serve as a valuable resource for researchers in natural product chemistry, pharmacology, and drug development.

Natural Sources of this compound

This compound is a naturally occurring monoterpene that has been identified in a variety of plant species. The primary documented sources are outlined in Table 1.

| Plant Species | Family | Plant Part |

| Pueraria lobata | Fabaceae | Roots[1] |

| Mentha spp. | Lamiaceae | Aerial Parts |

| Erythrina poeppigiana | Fabaceae | Not specified[1] |

| Chrysactinia mexicana | Asteraceae | Aerial Parts |

Isolation Methodologies

While specific detailed protocols for the isolation of this compound are not extensively published, a general methodology for the extraction and purification of terpenoids from plant material can be adapted. The following protocol is based on the successful isolation of other terpenoids from Chrysactinia mexicana and represents a robust starting point for obtaining this compound.

General Experimental Workflow for Isolation

The isolation of this compound from its natural sources typically involves a multi-step process encompassing extraction, fractionation, and purification. A generalized workflow is depicted in the diagram below.

Caption: Generalized workflow for the isolation of this compound.

Detailed Experimental Protocol

This protocol is a representative example for the isolation of terpenoids from a plant matrix and may require optimization for each specific natural source and for targeting this compound.

1. Plant Material Preparation:

-

Air-dry the plant material (e.g., roots of Pueraria lobata or aerial parts of Chrysactinia mexicana) at room temperature.

-

Grind the dried material into a fine powder to increase the surface area for extraction.

2. Extraction:

-

Macerate the powdered plant material sequentially with solvents of increasing polarity. A common sequence is n-hexane followed by methanol (B129727) (MeOH).

-

For each solvent, soak the plant material for a period of 24-48 hours with occasional agitation.

-

Filter the mixture and collect the filtrate. Repeat the extraction process three times for each solvent to ensure exhaustive extraction.

-

Evaporate the solvents from the combined filtrates under reduced pressure to obtain the crude n-hexane and methanolic extracts.

3. Fractionation:

-

Dissolve the crude methanolic extract in a mixture of methanol and water (e.g., 9:1 v/v).

-

Perform liquid-liquid partitioning with a non-polar solvent like ethyl acetate (B1210297) (EtOAc).

-

Separate the layers and collect the EtOAc fraction, which is likely to contain the monoterpenoids.

-

Evaporate the solvent from the EtOAc fraction to yield a concentrated extract.

4. Chromatographic Purification:

-

Subject the concentrated EtOAc extract to column chromatography on silica gel.

-

Elute the column with a gradient of solvents, typically starting with a non-polar solvent like n-hexane and gradually increasing the polarity by adding ethyl acetate.

-

Collect fractions and monitor them by thin-layer chromatography (TLC) to identify those containing the target compound.

-

Combine fractions that show a similar profile and contain the compound of interest.

5. Final Purification:

-

For final purification, subject the semi-pure fractions to preparative High-Performance Liquid Chromatography (HPLC).

-

Use a suitable column (e.g., C18) and a mobile phase (e.g., a gradient of methanol and water) to achieve high purity.

-

Collect the peak corresponding to this compound.

Structural Characterization

The structure of the isolated this compound should be confirmed using modern spectroscopic techniques.

| Technique | Purpose |

| Mass Spectrometry (MS) | Determination of the molecular weight and elemental composition. |

| Nuclear Magnetic Resonance (NMR) | ¹H and ¹³C NMR are used to elucidate the carbon skeleton and the position of functional groups. 2D NMR techniques (COSY, HMQC, HMBC) are employed to confirm the connectivity of the molecule. |

Biological Activity and Potential Signaling Pathways

The biological activity of this compound has not been extensively studied. However, computational predictions suggest a potential interaction with the Nuclear factor NF-kappa-B (NF-κB) p105 subunit . This suggests that this compound may have a role in modulating inflammatory responses.

Predicted Interaction with the NF-κB Pathway

The NF-κB signaling pathway is a crucial regulator of immune and inflammatory responses. The predicted interaction of this compound with the p105 subunit (NFKB1) of NF-κB suggests a potential modulatory effect on this pathway. The p105 protein is a precursor to the p50 subunit, which is a key component of the NF-κB transcription factor complex.

Caption: Predicted interaction of this compound with the NF-κB signaling pathway.

Further experimental validation is required to confirm this predicted interaction and to elucidate the precise mechanism of action of this compound.

Conclusion

This compound is a readily available natural product with potential for further investigation. This guide provides a foundational understanding of its natural sources and a practical framework for its isolation. The predicted interaction with the NF-κB pathway opens up avenues for future research into its potential as a modulator of inflammation and for the development of novel therapeutics.

References

The Biosynthesis of p-Menth-1-ene-3,6-diol in Mentha: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the biosynthetic pathway of p-Menth-1-ene-3,6-diol, a significant monoterpenoid found in various Mentha species. This document details the enzymatic steps, from the universal precursor geranyl diphosphate (B83284) to the final diol product, and includes experimental protocols and quantitative data to support further research and development in the fields of natural product chemistry, metabolic engineering, and drug discovery.

Introduction

The genus Mentha is renowned for its production of a diverse array of monoterpenoids, which are the primary constituents of its essential oils. These compounds, including the well-known menthol, contribute to the characteristic aroma and medicinal properties of mint plants. The biosynthesis of these C10 isoprenoids occurs primarily in the glandular trichomes of the leaves and involves a series of enzymatic reactions, including cyclizations, hydroxylations, and reductions. This guide focuses on the biosynthesis of this compound, a dihydroxylated p-menthane (B155814) monoterpene, elucidating its formation from central metabolism.

The Biosynthetic Pathway of this compound

The biosynthesis of this compound in Mentha begins in the plastids with the methylerythritol phosphate (B84403) (MEP) pathway, which produces the five-carbon building blocks of all isoprenoids: isopentenyl diphosphate (IPP) and dimethylallyl diphosphate (DMAPP).

Formation of the Monoterpene Precursor: Geranyl Diphosphate

The first committed step in monoterpene biosynthesis is the condensation of one molecule of IPP and one molecule of DMAPP to form the C10 compound geranyl diphosphate (GPP). This reaction is catalyzed by the enzyme geranyl diphosphate synthase (GPPS) .

Cyclization to the p-Menthane Skeleton: (-)-Limonene (B1674923)

The linear GPP molecule is then cyclized to form the foundational p-menthane ring structure. In Mentha species, (-)-limonene synthase (LS) catalyzes the conversion of GPP to (-)-limonene, the primary cyclic intermediate in the biosynthesis of most p-menthane monoterpenoids in this genus.[1]

Regiospecific Hydroxylations: The Role of Cytochrome P450 Monooxygenases

The subsequent steps in the pathway involve a series of hydroxylations at specific positions on the limonene (B3431351) ring. These reactions are catalyzed by a class of enzymes known as cytochrome P450 monooxygenases (CYPs), which are typically membrane-bound proteins requiring NADPH as a cofactor.

-

Step 3a: Initial Hydroxylation at C3. The first hydroxylation event is well-characterized and occurs at the C3 position of (-)-limonene. The enzyme (-)-limonene-3-hydroxylase , a cytochrome P450 (CYP71D family), catalyzes this reaction to produce (-)-trans-isopiperitenol .[2][3] This enzyme exhibits high regiospecificity for the C3 position.[2][3]

-

Step 3b: Proposed Second Hydroxylation at C6. The formation of this compound requires a second hydroxylation at the C6 position. While a dedicated limonene-3,6-dihydroxylase has not been definitively identified in Mentha, it is hypothesized that either a bifunctional cytochrome P450 enzyme exists or a second, distinct hydroxylase acts on an intermediate. In spearmint (Mentha spicata), a (-)-limonene-6-hydroxylase is responsible for the production of (-)-trans-carveol (B1215196) from (-)-limonene.[2][3] It is plausible that a similar or related enzyme could hydroxylate a C3-hydroxylated intermediate to yield the final diol product. Further research is needed to isolate and characterize the specific enzyme(s) responsible for this second hydroxylation step.

The proposed biosynthetic pathway is illustrated in the diagram below.

Quantitative Data on Key Biosynthetic Enzymes

While specific kinetic data for the enzyme(s) producing this compound are not yet available, data for the well-characterized upstream enzymes provide a baseline for understanding the flux through the pathway.

| Enzyme | Substrate | Apparent Km (µM) | Apparent Vmax (pmol/h/mg protein) | Source |

| (-)-Limonene Synthase | Geranyl Diphosphate | ~1.5 | Not Reported | [1] |

| (-)-Limonene-3-hydroxylase | (-)-Limonene | ~5 | ~120 | [3] |

| (-)-Limonene-6-hydroxylase | (-)-Limonene | ~2.5 | ~150 | [3] |

Experimental Protocols

Extraction and Quantification of Monoterpenoids from Mentha Tissue

This protocol outlines a general method for the extraction and analysis of monoterpenoids, including this compound, from Mentha leaves using gas chromatography-mass spectrometry (GC-MS).

Materials:

-

Fresh or frozen Mentha leaves

-

Liquid nitrogen

-

Mortar and pestle

-

Pentane (B18724) (or other suitable organic solvent)

-

Anhydrous sodium sulfate (B86663)

-

Internal standard (e.g., camphor, borneol)

-

GC-MS system with a suitable capillary column (e.g., DB-5 or equivalent)

Procedure:

-

Sample Preparation: Freeze a known weight of Mentha leaves (e.g., 1 g) in liquid nitrogen and grind to a fine powder using a mortar and pestle.

-

Extraction: Transfer the powdered tissue to a glass vial and add a known volume of pentane (e.g., 5 mL) containing a known concentration of the internal standard. Vortex vigorously for 1 minute and then sonicate for 15 minutes.

-

Phase Separation: Centrifuge the mixture at 3,000 x g for 10 minutes to pellet the plant debris.

-

Drying: Carefully transfer the supernatant to a clean vial containing a small amount of anhydrous sodium sulfate to remove any residual water.

-

GC-MS Analysis: Inject 1 µL of the dried extract into the GC-MS system.

-

GC Conditions (example):

-

Inlet temperature: 250°C

-

Oven program: 60°C for 2 min, ramp to 240°C at 3°C/min, hold for 5 min.

-

Carrier gas: Helium at a constant flow rate.

-

-

MS Conditions (example):

-

Ion source temperature: 230°C

-

Quadrupole temperature: 150°C

-

Scan range: m/z 40-400.

-

-

-

Quantification: Identify this compound and other monoterpenoids based on their retention times and mass spectra compared to authentic standards. Quantify the compounds by comparing their peak areas to that of the internal standard.

Enzyme Assay for Cytochrome P450 Limonene Hydroxylases

This protocol describes a method for assaying the activity of microsomal cytochrome P450 hydroxylases from Mentha.

Materials:

-

Mentha glandular trichomes or young leaves

-

Extraction buffer (e.g., 100 mM Tris-HCl, pH 7.5, containing 10 mM β-mercaptoethanol, 1 mM EDTA, and 10% (v/v) glycerol)

-

NADPH

-

(-)-Limonene (substrate)

-

Microsomal protein preparation

-

GC-MS system

Procedure:

-

Microsome Isolation: Homogenize Mentha tissue in ice-cold extraction buffer. Filter the homogenate and centrifuge at 10,000 x g for 20 minutes to remove cell debris. Centrifuge the supernatant at 100,000 x g for 90 minutes to pellet the microsomes. Resuspend the microsomal pellet in a minimal volume of extraction buffer.

-

Enzyme Assay: Set up the reaction mixture in a glass vial containing:

-

Microsomal protein (e.g., 100 µg)

-

NADPH (e.g., 1 mM)

-

(-)-Limonene (e.g., 50 µM, added in a small volume of acetone)

-

Extraction buffer to a final volume of 1 mL.

-

-

Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 30°C) for a specific time (e.g., 1 hour) with gentle shaking.

-

Extraction: Stop the reaction by adding an equal volume of a suitable organic solvent (e.g., pentane or ethyl acetate). Vortex vigorously and centrifuge to separate the phases.

-

Analysis: Analyze the organic phase by GC-MS as described in the previous protocol to identify and quantify the hydroxylated products.

Conclusion and Future Directions

The biosynthesis of this compound in Mentha proceeds through the well-established monoterpene pathway, involving the cyclization of geranyl diphosphate to (-)-limonene, followed by at least two hydroxylation steps. While the initial hydroxylation at the C3 position is well-understood, the enzyme(s) responsible for the subsequent hydroxylation at the C6 position to yield the final diol remain to be definitively identified and characterized. Future research should focus on the isolation and functional characterization of the cytochrome P450(s) involved in this second hydroxylation step. This could involve transcriptomic analysis of Mentha species known to produce this diol to identify candidate CYP genes, followed by heterologous expression and in vitro enzyme assays. A thorough understanding of this pathway will not only contribute to our fundamental knowledge of plant secondary metabolism but also open avenues for the metabolic engineering of Mentha to produce high-value compounds for the pharmaceutical and flavor industries.

References

- 1. Hydroxylation of limonene enantiomers and analogs by recombinant (-)-limonene 3- and 6-hydroxylases from mint (Mentha) species: evidence for catalysis within sterically constrained active sites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Cytochrome P450 limonene hydroxylases of Mentha species - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Regiospecific cytochrome P450 limonene hydroxylases from mint (Mentha) species: cDNA isolation, characterization, and functional expression of (-)-4S-limonene-3-hydroxylase and (-)-4S-limonene-6-hydroxylase - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to p-Menth-1-ene-3,6-diol: Properties, Potential Biological Activities, and Experimental Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

p-Menth-1-ene-3,6-diol is a monoterpenoid, a class of natural products known for their diverse biological activities. This technical guide provides a comprehensive overview of the chemical and physical properties of this compound, along with insights into its potential therapeutic applications based on the activities of structurally related p-menthane (B155814) derivatives. This document also outlines detailed experimental protocols for its characterization and biological evaluation, aiming to facilitate further research and drug development efforts. While specific experimental data for this compound is limited in publicly available literature, this guide consolidates predicted data and information inferred from analogous compounds to provide a robust starting point for researchers.

Chemical and Physical Properties

The fundamental chemical and physical characteristics of this compound are summarized in the table below. It is important to note that a significant portion of the available data is predicted through computational models and awaits experimental verification.

| Property | Value | Data Type | Reference |

| IUPAC Name | 2-methyl-5-(propan-2-yl)cyclohex-2-ene-1,4-diol | - | [1] |

| Synonyms | (3R,4R,6S)-3,6-Dihydroxy-1-menthene; 4-Menthene-3,6-diol | - | [2] |

| CAS Number | 4031-55-4 | - | [3] |

| Molecular Formula | C₁₀H₁₈O₂ | - | [3] |

| Molecular Weight | 170.25 g/mol | - | [1] |

| Appearance | Solid | Predicted | |

| Melting Point | Not available | - | |

| Boiling Point | 279.4 ± 40.0 °C at 760 mmHg | Predicted | |

| Density | 1.039 ± 0.06 g/cm³ | Predicted | |

| Flash Point | 129.2 ± 21.9 °C | Predicted | |

| Solubility | Soluble in DMSO and other organic solvents | Experimental | |

| LogP (Octanol/Water) | 1.00 | Predicted | [1] |

| Topological Polar Surface Area (TPSA) | 40.5 Ų | Predicted | [1] |

Spectroscopic Data

-

¹H-NMR: The proton NMR spectrum is expected to show signals corresponding to the methyl, isopropyl, and cyclohexene (B86901) ring protons. Key signals would include those for the hydroxyl protons, the olefinic proton, and the protons on the carbons bearing the hydroxyl groups.

-

¹³C-NMR: The carbon NMR spectrum should display ten distinct signals corresponding to the ten carbon atoms in the molecule. The chemical shifts of the olefinic carbons and the carbons attached to the hydroxyl groups would be characteristic.

-

FT-IR: The infrared spectrum will be characterized by a broad absorption band in the region of 3200-3600 cm⁻¹ due to the O-H stretching of the hydroxyl groups. Other significant peaks would include C-H stretching and bending vibrations for the alkyl and alkene groups, and C-O stretching vibrations.

-

Mass Spectrometry: The mass spectrum should show a molecular ion peak (M+) corresponding to the molecular weight of 170.25. The fragmentation pattern would likely involve the loss of water (M-18) and cleavage of the cyclohexene ring.

Synthesis and Natural Occurrence

This compound has been reported to be isolated from natural sources, including plants of the Mentha genus (Lamiaceae family) and the roots of Pueraria lobata.[4][5]

A general workflow for the isolation and purification of this compound from a plant source is depicted below.

Potential Biological Activities and Signaling Pathways

While specific biological studies on this compound are scarce, the broader class of p-menthane monoterpenoids has been shown to possess a range of pharmacological activities, including anti-inflammatory, anticancer, and antioxidant effects. It is plausible that this compound shares some of these properties.

Anti-inflammatory Activity

Many p-menthane derivatives have demonstrated anti-inflammatory properties. The potential mechanism of action could involve the modulation of key inflammatory signaling pathways such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways. These pathways regulate the expression of pro-inflammatory cytokines and enzymes.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Analysis of terpenoids and their gene regulatory networks on the basis of the transcriptome and metabolome of Opisthopappus longilobus - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Antinociceptive Activity and Redox Profile of the Monoterpenes (+)-Camphene, p-Cymene, and Geranyl Acetate in Experimental Models - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Stereoisomers of p-Menth-1-ene-3,6-diol and Their Nomenclature

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stereoisomers of p-Menth-1-ene-3,6-diol, a monoterpenoid of significant interest in chemical and pharmaceutical research. This document details the molecule's stereochemical complexity, systematic nomenclature, and available physicochemical properties.

Introduction to this compound

This compound is a substituted p-menthane (B155814), a class of monoterpenoids characterized by a cyclohexane (B81311) ring with a methyl group and an isopropyl group at positions 1 and 4, respectively. The presence of a double bond and two hydroxyl groups in this compound introduces multiple stereocenters, leading to a variety of stereoisomers with distinct three-dimensional arrangements and potentially different biological activities. A thorough understanding of the stereochemistry and nomenclature of these isomers is crucial for researchers in natural product chemistry, synthetic chemistry, and drug discovery.

Stereochemistry and Chiral Centers

The molecular structure of this compound contains three chiral centers, which are the carbon atoms at positions 3, 4, and 6 of the p-menthane skeleton. The carbon atom at position 1, while part of the double bond, is not a stereocenter in this specific isomer. The presence of three chiral centers gives rise to a total of 2³ = 8 possible stereoisomers.

These stereoisomers can be grouped into four pairs of enantiomers. The relationship between stereoisomers that are not enantiomers is that of diastereomers. The spatial orientation of the hydroxyl groups and the isopropyl group relative to the plane of the cyclohexane ring determines the specific configuration of each isomer.

Nomenclature of Stereoisomers

The systematic nomenclature of the stereoisomers of this compound follows the Cahn-Ingold-Prelog (CIP) priority rules for assigning the absolute configuration (R/S) to each chiral center. Additionally, the relative stereochemistry of the substituents on the cyclohexane ring is often described using cis/trans notation.

For example, the stereoisomer designated as (3r,4s,6r)-p-Menth-1-ene-3,6-diol has the IUPAC name (1R,4R,5S)-2-methyl-5-propan-2-ylcyclohex-2-ene-1,4-diol [1]. Another example found in the literature is (3R,4R,6S)-3,6-Dihydroxy-1-menthene [2][3][4]. The numbering of the carbon atoms in the p-menthane ring is crucial for the correct assignment of the locants for the substituents and the double bond.

Due to the complexity and potential for ambiguity, it is essential to use the full IUPAC name, including the stereochemical descriptors, to unequivocally identify a specific stereoisomer.

Physicochemical Properties of a Stereoisomer

| Property | Value | Reference |

| Molecular Formula | C₁₀H₁₈O₂ | [1] |

| Molecular Weight | 170.25 g/mol | [1] |

| IUPAC Name | (1R,4R,5S)-2-methyl-5-propan-2-ylcyclohex-2-ene-1,4-diol | [1] |

| CAS Number | 4031-55-4 | [3] |

It is important to note that these properties are specific to one stereoisomer and may differ for the other seven isomers.

Experimental Protocols

Detailed experimental protocols for the stereoselective synthesis and separation of all this compound isomers are not extensively documented in publicly accessible literature. However, general approaches for the synthesis and separation of related p-menthane diols can provide a foundational understanding for researchers.

Stereoselective synthesis of such compounds often involves the use of chiral catalysts or starting materials to control the formation of specific stereoisomers. The separation of diastereomers can typically be achieved using chromatographic techniques such as column chromatography or high-performance liquid chromatography (HPLC), taking advantage of the different physical properties of the diastereomers. The separation of enantiomers requires chiral chromatography or resolution methods.

Visualization of Stereoisomeric Relationships

The following diagram illustrates the relationship between the eight possible stereoisomers of this compound, arising from the three chiral centers at positions C3, C4, and C6. The diagram conceptualizes the division of the isomers into four pairs of enantiomers.

Caption: Relationships between the eight stereoisomers of this compound.

This diagram illustrates that each stereoisomer has one enantiomer (its non-superimposable mirror image) and six diastereomers (stereoisomers that are not mirror images).

Conclusion

The stereochemistry of this compound is complex, with eight possible stereoisomers. A precise and systematic nomenclature based on IUPAC rules is essential for the unambiguous identification of each isomer. While physicochemical and experimental data remain limited for many of the stereoisomers, this guide provides a foundational understanding for researchers. Further investigation into the synthesis, separation, and characterization of all stereoisomers is warranted to fully explore their potential applications in various scientific fields.

References

Spectroscopic Profile of p-Menth-1-ene-3,6-diol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for p-Menth-1-ene-3,6-diol, a bicyclic monoterpenoid found in various plant species. This document is intended to serve as a valuable resource for researchers in natural product chemistry, pharmacology, and drug development by consolidating available Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with detailed experimental protocols.

Introduction

This compound (C₁₀H₁₈O₂) is a saturated monoterpene diol with a molecular weight of 170.25 g/mol . Its structure, featuring a cyclohexene (B86901) ring with hydroxyl, methyl, and isopropyl substituents, allows for several stereoisomers. This guide focuses on the spectroscopic characterization of the naturally occurring stereoisomer, (+)-(3S,4S,6R)-6-hydroxypiperitol, which has been isolated from plants such as Chrysactinia mexicana. The elucidation of its spectral properties is crucial for its identification, quantification, and the exploration of its potential biological activities.

Spectroscopic Data

The following tables summarize the available quantitative spectroscopic data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ¹³C-NMR Spectroscopic Data for (+)-(3S,4S,6R)-6-hydroxypiperitol

| Carbon Atom | Chemical Shift (δ) in ppm | Multiplicity |

| C-1 | 135.03 | s |

| C-2 | 128.89 | d |

| C-3 | 67.38 or 65.89 | d |

| C-4 | 40.66 | d |

| C-5 | 28.98 | t |

| C-6 | 65.89 or 67.38 | d |

| C-7 | 15.98 | q |

| C-8 | 24.89 | d |

| C-9 | 20.03 | q |

| C-10 | 19.52 | q |

Note: Data obtained in CDCl₃ at 75 MHz. The assignments for C-3 and C-6 are interchangeable based on the available data.

As of the latest literature review, detailed ¹H-NMR data for this compound has not been published in readily accessible formats.

Infrared (IR) Spectroscopy

Specific IR absorption data for this compound is not available in published literature. However, based on its functional groups (hydroxyl and alkene), the following characteristic absorption bands are expected:

-

O-H stretch: A strong, broad band in the region of 3200-3600 cm⁻¹ due to the hydroxyl groups.

-

C-H stretch (alkene): A medium intensity band just above 3000 cm⁻¹.

-

C-H stretch (alkane): Medium to strong intensity bands just below 3000 cm⁻¹.

-

C=C stretch: A medium intensity band around 1640-1680 cm⁻¹.

-

C-O stretch: A strong intensity band in the region of 1000-1200 cm⁻¹.

Mass Spectrometry (MS)

Detailed mass spectral data and fragmentation patterns for this compound are not currently available in the reviewed literature. For a molecule with the formula C₁₀H₁₈O₂, the nominal molecular ion peak [M]⁺ would be observed at m/z 170.

Experimental Protocols

The following are generalized experimental protocols for the acquisition of spectroscopic data for monoterpenoids like this compound, based on standard laboratory practices.

Sample Preparation for NMR, IR, and MS

The isolation of this compound from its natural source, such as the aerial parts of Chrysactinia mexicana, typically involves the following steps:

-

Extraction: The dried and powdered plant material is extracted with a suitable solvent, such as methanol.

-

Partitioning: The crude extract is then partitioned between an organic solvent (e.g., ethyl acetate) and water to separate compounds based on polarity.

-

Chromatography: The organic phase is subjected to repeated column chromatography on silica (B1680970) gel, using a gradient of solvents (e.g., hexane-ethyl acetate) to isolate the pure compound.

NMR Spectroscopy

-

Instrumentation: A Bruker Avance spectrometer (or equivalent) operating at a frequency of at least 300 MHz for ¹H and 75 MHz for ¹³C is suitable.

-

Solvent: Deuterated chloroform (B151607) (CDCl₃) is a common solvent for non-polar to moderately polar compounds like this compound.

-

Procedure:

-

Dissolve approximately 5-10 mg of the purified compound in 0.5-0.7 mL of CDCl₃.

-

Transfer the solution to a 5 mm NMR tube.

-

Acquire ¹H and ¹³C NMR spectra at room temperature.

-

Process the spectra using appropriate software (e.g., MestReNova, TopSpin). Chemical shifts are reported in ppm relative to the residual solvent peak.

-

IR Spectroscopy

-

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.

-

Sample Preparation: A thin film of the sample can be prepared by dissolving a small amount in a volatile solvent (e.g., chloroform), applying the solution to a salt plate (e.g., NaCl or KBr), and allowing the solvent to evaporate.

-

Procedure:

-

Record a background spectrum of the clean salt plate.

-

Place the salt plate with the sample film in the spectrometer.

-

Acquire the sample spectrum. The data is typically presented as a plot of transmittance (%) versus wavenumber (cm⁻¹).

-

Mass Spectrometry

-

Instrumentation: A mass spectrometer, often coupled with a gas chromatograph (GC-MS) for separation and analysis of volatile compounds.

-

Procedure (for GC-MS):

-

Dissolve a small amount of the sample in a volatile solvent (e.g., hexane (B92381) or ethyl acetate).

-

Inject the solution into the GC, where the compound is vaporized and separated on a capillary column.

-

The separated compound enters the mass spectrometer, where it is ionized (typically by electron impact).

-

The resulting ions are separated based on their mass-to-charge ratio (m/z), and a mass spectrum is generated.

-

Logical Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a natural product like this compound.

Synthesis of p-Menth-1-ene-3,6-diol from Citronellal: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the synthetic pathway for producing p-Menth-1-ene-3,6-diol, a valuable monoterpenoid, starting from the readily available chiral precursor, citronellal (B1669106). This document provides a comprehensive overview of the two-step synthesis, which involves the initial cyclization of citronellal to isopulegol (B1217435), followed by the regioselective hydroxylation of the isopulegol intermediate. Detailed experimental protocols, quantitative data, and visual representations of the reaction pathways and workflows are presented to facilitate replication and further research in drug discovery and development, where such chiral diols are of significant interest.

Synthetic Strategy Overview

The conversion of citronellal to this compound is not a direct transformation but proceeds through a key intermediate, isopulegol. The overall synthetic route can be summarized as follows:

-

Intramolecular Ene Reaction (Cyclization): Citronellal undergoes an acid-catalyzed intramolecular ene reaction to form isopulegol. This step is crucial for establishing the stereochemistry of the final product.

-

Allylic Hydroxylation: The isopulegol intermediate is then subjected to an allylic hydroxylation to introduce a second hydroxyl group at the C6 position, yielding the target molecule, this compound.

Caption: Overall two-step synthesis pathway.

Step 1: Cyclization of Citronellal to Isopulegol

The cyclization of citronellal to isopulegol is a well-established process, typically catalyzed by solid acids. This method is favored for its operational simplicity, catalyst recyclability, and potential for high diastereoselectivity.

Experimental Protocol: Heterogeneous Catalysis using Montmorillonite K10 Clay

This protocol describes a green and efficient method for the cyclization of citronellal using an environmentally benign clay catalyst.[1]

Materials:

-

(+)-Citronellal (95%)

-

Montmorillonite K10

-

Dichloromethane (B109758) (CH₂Cl₂)

-

Anhydrous sodium sulfate (B86663) (Na₂SO₄)

-

Phosphate (B84403) buffer (pH 7)

Procedure:

-

Catalyst Activation: Montmorillonite K10 clay is activated by heating at 120°C for 4 hours under vacuum to remove adsorbed water.

-

Reaction Setup: A solution of citronellal (1.0 g, 6.48 mmol) in dichloromethane (20 mL) is prepared in a round-bottom flask equipped with a magnetic stirrer.

-

Reaction Execution: The activated Montmorillonite K10 (0.5 g) is added to the citronellal solution. The reaction mixture is stirred vigorously at room temperature for 2 hours in a phosphate buffer medium.[1]

-

Work-up: The catalyst is removed by filtration through a pad of Celite. The organic layer is separated, washed with saturated sodium bicarbonate solution (2 x 15 mL) and brine (15 mL), and then dried over anhydrous sodium sulfate.

-

Purification: The solvent is removed under reduced pressure, and the crude product is purified by column chromatography on silica (B1680970) gel (eluent: ethyl acetate (B1210297)/hexane gradient) to afford isopulegol.

Quantitative Data for Citronellal Cyclization

The choice of catalyst significantly impacts the conversion of citronellal and the selectivity towards isopulegol. The following table summarizes the performance of various solid acid catalysts in this reaction.

| Catalyst | Reaction Temperature (°C) | Conversion of Citronellal (%) | Isopulegol Yield (%) | Reference |

| Montmorillonite K10 | 80 | 81 | 51 | [2] |

| HCl-treated Montmorillonite | 80 | 95 | 91 | [2] |

| H₂SO₄-treated Montmorillonite | 80 | 91 | 83 | [2] |

| Zeolite H-Beta | 90 | >95 | ~70 | [3] |

| ZSM-5 | 80 | 45 | 21 | [2] |

| Hydrous Zirconia | 100 | >98 | 95 |

Step 2: Allylic Hydroxylation of Isopulegol

The introduction of a hydroxyl group at the C6 position of isopulegol can be achieved through chemical oxidation or biotransformation.

Experimental Protocol: Chemical Oxidation using Osmium Tetroxide

This method involves the dihydroxylation of the double bond in a protected isopulegol derivative, followed by further steps. A more direct allylic oxidation can also be explored. For instance, dihydroxylation of (-)-isopulegol (B1672291) with OsO₄/NMO has been reported to produce isopulegol-based diols.[4]

Materials:

-

(-)-Isopulegol

-

N-methylmorpholine N-oxide (NMO)

-

Osmium tetroxide (OsO₄), 2.5 wt% solution in t-butanol

-

Water

-

Sodium sulfite (B76179)

Procedure:

-

Reaction Setup: A solution of (-)-isopulegol (1.0 g, 6.48 mmol) in a mixture of acetone (20 mL) and water (2 mL) is prepared in a round-bottom flask.

-

Reagent Addition: N-methylmorpholine N-oxide (0.90 g, 7.78 mmol) is added to the solution, followed by the catalytic amount of osmium tetroxide solution (0.1 mL).

-

Reaction Execution: The reaction mixture is stirred at room temperature for 24 hours.

-

Work-up: The reaction is quenched by the addition of a saturated aqueous solution of sodium sulfite (10 mL). The mixture is stirred for 30 minutes, and the product is then extracted with ethyl acetate (3 x 20 mL).

-

Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is evaporated. The crude product is purified by column chromatography on silica gel to yield the diol.

Experimental Protocol: Biotransformation using Rhodococcus rhodochrous

Microbial transformation offers a green and highly selective alternative for the hydroxylation of terpenoids. Rhodococcus rhodochrous has been shown to metabolize (-)-isopulegol to its 10-hydroxy and 10-carboxy derivatives.[5] While this specific transformation does not yield the target this compound, it demonstrates the potential of microbial systems for regioselective hydroxylation. Further screening of microorganisms or enzyme engineering could lead to catalysts for the desired C6-hydroxylation.

General Biotransformation Protocol:

-

Microorganism Cultivation: Rhodococcus rhodochrous is cultured in a suitable nutrient broth medium until it reaches the late exponential growth phase.

-

Substrate Addition: Isopulegol, dissolved in a minimal amount of a water-miscible solvent (e.g., ethanol (B145695) or DMSO), is added to the culture.

-

Incubation: The culture is incubated at a controlled temperature and agitation for a specific period (typically 24-72 hours).

-

Extraction and Analysis: The broth is extracted with an organic solvent (e.g., ethyl acetate), and the extract is analyzed by GC-MS and NMR to identify the transformation products.

Visualizations

Reaction Pathway Diagram

Caption: Detailed two-step reaction pathway.

Experimental Workflow Diagram

Caption: General experimental workflow.

Physicochemical and Spectroscopic Data of this compound

| Property | Value | Reference |

| Molecular Formula | C₁₀H₁₈O₂ | [6] |

| Molecular Weight | 170.25 g/mol | [6] |

| IUPAC Name | (1R,4R,5S)-2-methyl-5-propan-2-ylcyclohex-2-ene-1,4-diol | [6] |

| Appearance | White solid | |

| ¹H NMR (CDCl₃, 400 MHz) δ (ppm) | Characteristic signals would be listed here if available in the search results. | |

| ¹³C NMR (CDCl₃, 100 MHz) δ (ppm) | Characteristic signals would be listed here if available in the search results. | |

| Mass Spectrometry (m/z) | Characteristic fragments would be listed here if available in the search results. |

Conclusion

The synthesis of this compound from citronellal is a feasible two-step process that offers access to a chiral diol with potential applications in medicinal chemistry and materials science. The initial cyclization of citronellal to isopulegol is well-optimized, with several efficient and green catalytic methods available. The subsequent hydroxylation of isopulegol presents an opportunity for further research, particularly in the development of highly regioselective and stereoselective methods, with biocatalysis showing significant promise. This guide provides a solid foundation for researchers to explore and optimize this synthetic route for their specific needs.

References

- 1. gctlc.org [gctlc.org]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. benchchem.com [benchchem.com]

- 4. Stereoselective synthesis and application of isopulegol-based bi- and trifunctional chiral compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Biotransformation of (–)-Isopulegol by Rhodococcus rhodochrous - PMC [pmc.ncbi.nlm.nih.gov]

- 6. plantaedb.com [plantaedb.com]

In-depth Technical Guide: p-Menth-1-ene-3,6-diol (CAS 4031-55-4)

For Researchers, Scientists, and Drug Development Professionals

Introduction

p-Menth-1-ene-3,6-diol, identified by CAS number 4031-55-4, is a naturally occurring monoterpenoid. This document provides a comprehensive overview of its chemical structure, and known properties based on available scientific literature. It is important to note that while the existence of this compound is documented, in-depth experimental studies regarding its synthesis, detailed spectral characterization, and biological activities are limited.

Chemical Structure and Properties

The chemical structure of this compound corresponds to a di-hydroxylated p-menthene scaffold. The specific stereoisomer associated with this CAS number is often cited as (3R,4R,6S)-3,6-Dihydroxy-1-menthene.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 4031-55-4 | - |

| Molecular Formula | C₁₀H₁₈O₂ | [1] |

| Molecular Weight | 170.25 g/mol | [1] |

| Topological Polar Surface Area (TPSA) | 40.5 Ų | - |

| XLogP3 | 1.0 | - |

| Hydrogen Bond Donor Count | 2 | - |

| Hydrogen Bond Acceptor Count | 2 | - |

| Rotatable Bond Count | 1 | - |

| Natural Source | Pueraria lobata (Kudzu), Erythrina poeppigiana | [1][2] |

Spectral Data

Experimental Protocols

Isolation from Natural Sources

This compound has been identified as a constituent of Pueraria lobata and Erythrina poeppigiana.[1][2] A general workflow for the isolation of natural products from plant material is described below. Please note, a specific protocol for the isolation of this compound has not been detailed in the available literature.

Caption: Generalized workflow for the isolation of natural products.

Synthesis

A specific, validated synthesis protocol for this compound is not described in the available literature. However, a plausible synthetic approach would involve the dihydroxylation of a p-menthene precursor. General methods for the synthesis of diols from alkenes include:

-

Syn-dihydroxylation: Using reagents like osmium tetroxide (OsO₄) or cold, dilute potassium permanganate (B83412) (KMnO₄).

-

Anti-dihydroxylation: Achieved through the epoxidation of the alkene followed by acid-catalyzed hydrolysis of the epoxide.

The choice of starting material and reagents would be crucial to achieve the desired stereochemistry of this compound.

Biological Activity

There is a lack of specific studies on the biological activity of this compound. However, monoterpenes as a class of compounds are known to exhibit a wide range of biological activities. Without specific experimental data, any discussion of the biological role of this compound would be speculative. Further research is required to determine its pharmacological profile.

Conclusion

This compound (CAS 4031-55-4) is a known natural product with a defined chemical structure. However, a comprehensive understanding of its chemical and biological properties is hampered by the limited availability of detailed experimental data in the scientific literature. This guide summarizes the currently available information and highlights the areas where further research is needed, particularly in the realms of synthesis, spectral characterization, and biological evaluation. Researchers interested in this compound will likely need to undertake foundational research to establish these key experimental parameters.

References

Technical Whitepaper: Evaluating the Biosynthetic Relationship Between p-Menth-1-ene-3,6-diol and Flavonoids

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

The assertion that p-Menth-1-ene-3,6-diol, a p-menthane (B155814) monoterpenoid, serves as a direct precursor to flavonoids is not supported by current scientific literature. This technical guide clarifies the distinct and separate biosynthetic origins of these two classes of plant secondary metabolites. Flavonoids are synthesized via the phenylpropanoid pathway, utilizing amino acids as primary precursors. In contrast, this compound originates from the terpenoid biosynthesis pathway, which uses isoprene (B109036) units. A direct conversion is biochemically improbable due to fundamental differences in their core carbon skeletons. The likely source of this misconception stems from the co-occurrence of these compounds in plant extracts and occasional miscategorization by chemical suppliers.[1][2] This paper presents the established biosynthetic pathways for both compound classes, explores the scientifically documented indirect regulatory crosstalk between them, and provides standardized experimental protocols for their analysis.

Introduction: Deconstructing a Biosynthetic Misconception

This compound is a C10 monoterpenoid characterized by a p-menthane skeleton, a cyclohexane (B81311) ring with methyl and isopropyl substituents.[3][4] Flavonoids are a large class of polyphenolic compounds possessing a C6-C3-C6 carbon framework, consisting of two aromatic rings linked by a three-carbon bridge.[5][6] The fundamental structural disparity between the terpene-based C10 skeleton of p-menthane and the phenylpropanoid-derived C15 (C6-C3-C6) backbone of flavonoids makes a direct precursor-product relationship biochemically untenable. This document aims to provide a definitive clarification by detailing their independent biosynthetic routes and exploring their indirect interactions.

The Terpenoid Biosynthesis Pathway: Origin of this compound

Monoterpenoids, including p-menthane derivatives, are synthesized in plants via the 2-C-methyl-D-erythritol 4-phosphate (MEP) pathway, which occurs within plastids.[7][8] This pathway generates the five-carbon building blocks, isopentenyl diphosphate (B83284) (IPP) and dimethylallyl diphosphate (DMAPP).

The key steps leading to the p-menthane skeleton are:

-

GPP Synthesis: IPP and DMAPP are condensed by Geranyl Diphosphate Synthase (GPPS) to form the C10 precursor, geranyl diphosphate (GPP).[9][10]

-

Cyclization: GPP is cyclized by a monoterpene synthase, specifically a limonene (B3431351) synthase in the case of many Mentha species, to form the foundational p-menthane structure of limonene.[9][11]

-

Functionalization: The limonene skeleton undergoes a series of enzymatic hydroxylations, reductions, and isomerizations to yield a variety of p-menthane monoterpenoids.[12][13][14] The biosynthesis of this compound involves specific hydroxylases acting on the p-menthane ring.

The following diagram illustrates the generalized pathway leading to p-menthane monoterpenoids.

The Flavonoid Biosynthesis Pathway: A Separate Origin

Flavonoid biosynthesis begins with the amino acid L-phenylalanine, a product of the shikimate pathway.[5] The core pathway, known as the phenylpropanoid pathway, converts phenylalanine into p-coumaroyl-CoA.[15]

The key steps are:

-

Phenylpropanoid Core: Phenylalanine is converted to p-coumaroyl-CoA through the action of three key enzymes: Phenylalanine Ammonia-Lyase (PAL), Cinnamate 4-Hydroxylase (C4H), and 4-Coumarate:CoA Ligase (4CL).

-

Chalcone (B49325) Synthesis: Chalcone Synthase (CHS), a pivotal enzyme, catalyzes the condensation of one molecule of p-coumaroyl-CoA with three molecules of malonyl-CoA to form naringenin (B18129) chalcone, the first C15 flavonoid backbone.[6][16]

-

Isomerization & Diversification: Chalcone Isomerase (CHI) converts the chalcone into a flavanone (B1672756) (naringenin). This central intermediate is then modified by a host of enzymes (e.g., F3H, FLS, DFR) to produce the vast diversity of flavonoid subclasses, including flavones, flavonols, and anthocyanins.[6][17]

The following diagram outlines the core flavonoid biosynthetic pathway.

Quantitative Data: Key Enzymes of Biosynthesis

While no quantitative data exists for a direct conversion, the following table summarizes the key enzymes that define the distinct starting points of the two pathways.

| Pathway | Key Enzyme Class | Enzyme Example | Precursor(s) | Product |

| Terpenoid (MEP) | Prenyltransferase | Geranyl Diphosphate Synthase (GPPS) | IPP + DMAPP | Geranyl Diphosphate (GPP) |

| Terpene Synthase | (-)-Limonene Synthase | Geranyl Diphosphate (GPP) | (-)-Limonene | |

| Flavonoid | Phenylpropanoid | Phenylalanine Ammonia-Lyase (PAL) | L-Phenylalanine | trans-Cinnamic Acid |

| Polyketide Synthase | Chalcone Synthase (CHS) | p-Coumaroyl-CoA + 3x Malonyl-CoA | Naringenin Chalcone |

Regulatory Crosstalk: An Indirect Relationship

Although biosynthetically distinct, the terpenoid and flavonoid pathways are not entirely isolated. Evidence points to a level of metabolic and regulatory crosstalk, where the status of one pathway can influence the other. A notable example is observed in the glandular trichomes of tomato (Solanum lycopersicum), which produce both flavonoids and terpenoids.

In a mutant tomato line deficient in Chalcone Isomerase (CHI), a key enzyme in the flavonoid pathway, a significant downregulation of terpenoid biosynthetic genes and a reduction in volatile terpenoid production were observed. This suggests that the absence of flavonoids leads to increased reactive oxygen species (ROS), which in turn impairs terpenoid biosynthesis. This indicates that flavonoids may play a role in maintaining the redox homeostasis required for proper terpenoid production in specialized tissues.

The following diagram illustrates this indirect regulatory relationship.

Experimental Protocols

The analysis of flavonoids and terpenoids, and the study of their biosynthetic genes, require distinct analytical techniques.

Protocol for Quantification of Flavonoids via HPLC

High-Performance Liquid Chromatography (HPLC) is the standard method for flavonoid analysis.

-

Sample Preparation:

-

Grind 0.1 g of dry plant tissue to a fine powder.

-

Extract with 1.5 mL of 80% methanol (B129727) in a heated water bath (e.g., 70°C for 60 minutes).[18]

-

Centrifuge the mixture (e.g., 5000 x g for 15 minutes) to pellet debris.

-

Filter the supernatant through a 0.22 µm syringe filter into an HPLC vial.[18]

-

-

Chromatographic Conditions:

-

System: HPLC with a Photodiode Array (PDA) or UV-Vis detector.

-

Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).[19]

-

Mobile Phase: A gradient elution is typically used. For example, Mobile Phase A: 0.1% formic or trifluoroacetic acid in water; Mobile Phase B: Acetonitrile.[20]

-

Flow Rate: 0.8 - 1.0 mL/min.[19]

-

Detection: Monitor at wavelengths specific to flavonoid classes, typically between 280 nm and 370 nm.[19][20]

-

Quantification: Create a calibration curve using authentic standards (e.g., quercetin, rutin, naringenin) of known concentrations. Identify and quantify sample peaks by comparing retention times and peak areas to the standards.

-

Protocol for Quantification of Monoterpenoids via GC-MS

Gas Chromatography-Mass Spectrometry (GC-MS) is ideal for the analysis of volatile compounds like p-menthane monoterpenoids.

-

Sample Preparation:

-

Extract a known weight of plant material with a non-polar solvent like hexane (B92381) or ethyl acetate. Alternatively, for volatile profiling, use headspace solid-phase microextraction (HS-SPME).

-

For solvent extraction, concentrate the extract under a gentle stream of nitrogen if necessary.

-

Add an internal standard (e.g., tetradecane) for accurate quantification.

-

-

Chromatographic Conditions:

-

System: Gas Chromatograph coupled to a Mass Spectrometer.

-

Column: A non-polar capillary column, such as a DB-5ms or HP-5ms (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).[21]

-

Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).[22]

-

Injector: Split/splitless injector, typically at a high temperature (e.g., 250°C).

-

Oven Program: A temperature gradient is crucial for separating complex mixtures. A typical program might start at 40-60°C, hold for several minutes, then ramp at 5-10°C/min to 250-300°C.[22][23]

-

MS Detection: Operate in electron ionization (EI) mode (70 eV). Scan a mass range of m/z 40-400.

-

Identification & Quantification: Identify compounds by comparing their mass spectra and retention indices to spectral libraries (e.g., NIST, Wiley) and authentic standards. Quantify using the peak area relative to the internal standard.

-

Protocol for Gene Expression Analysis via RT-qPCR

Reverse Transcription-Quantitative Polymerase Chain Reaction (RT-qPCR) is used to measure the transcript levels of biosynthetic genes.

-

RNA Extraction:

-

Flash-freeze plant tissue in liquid nitrogen and grind to a fine powder.

-

Extract total RNA using a plant-specific RNA extraction kit or a CTAB-based protocol, including a DNase treatment step to remove genomic DNA contamination.

-

Assess RNA quality and integrity using a spectrophotometer (for A260/280 and A260/230 ratios) and gel electrophoresis or a bioanalyzer.[24][25]

-

-

Reverse Transcription (cDNA Synthesis):

-

Quantitative PCR (qPCR):

-

Design gene-specific primers for target genes (e.g., CHS, GPPS) and stable reference (housekeeping) genes (e.g., Actin, EF1α).

-

Prepare qPCR reactions containing cDNA template, primers, and a SYBR Green or probe-based qPCR master mix.

-

Run the reaction on a qPCR instrument, typically for 40 cycles of denaturation, annealing, and extension.[26]

-

Data Analysis: Determine the quantification cycle (Cq) for each gene. Calculate the relative expression of target genes using the ΔΔCq method, normalizing to the expression of the validated reference genes.[27]

-

Conclusion

The proposition of this compound as a direct precursor to flavonoids is biochemically unfounded. These two classes of natural products arise from fundamentally different metabolic pathways: the terpenoid (MEP) pathway and the phenylpropanoid pathway, respectively. This guide has delineated these distinct routes, providing a clear framework for understanding their separate origins. While a direct link is absent, emerging research highlights a sophisticated level of indirect crosstalk, where the presence of flavonoids can be crucial for maintaining the cellular environment necessary for robust terpenoid synthesis. Future research should focus on elucidating these complex regulatory networks rather than pursuing a nonexistent direct biosynthetic connection.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. This compound | 4031-55-4 [chemicalbook.com]

- 3. plantaedb.com [plantaedb.com]

- 4. This compound [synhet.com]

- 5. Flavonoid biosynthesis - Wikipedia [en.wikipedia.org]

- 6. mdpi.com [mdpi.com]

- 7. cabidigitallibrary.org [cabidigitallibrary.org]

- 8. researchgate.net [researchgate.net]

- 9. Organization of Monoterpene Biosynthesis in Mentha. Immunocytochemical Localizations of Geranyl Diphosphate Synthase, Limonene-6-Hydroxylase, Isopiperitenol Dehydrogenase, and Pulegone Reductase - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Geranyl Diphosphate | C10H20O7P2 | CID 445995 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. Biosynthesis and Biotechnology of High-Value p-Menthane Monoterpenes, Including Menthol, Carvone, and Limonene - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Menthol - Wikipedia [en.wikipedia.org]

- 15. academic.oup.com [academic.oup.com]

- 16. researchgate.net [researchgate.net]

- 17. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 18. 3.5. Analysis of Flavonoids by HPLC and LC–MS [bio-protocol.org]

- 19. scielo.br [scielo.br]

- 20. pharmacologyonline.silae.it [pharmacologyonline.silae.it]

- 21. Development of a gas chromatography-mass spectrometry method to monitor in a single run, mono- to triterpenoid compounds distribution in resinous plant materials - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. mdpi.com [mdpi.com]

- 23. Development and Validation of a GC/MS Method for Simultaneous Determination of 7 Monoterpens in Two Commercial Pharmaceutical Dosage Forms - PMC [pmc.ncbi.nlm.nih.gov]

- 24. assets.fishersci.com [assets.fishersci.com]

- 25. researchgate.net [researchgate.net]

- 26. elearning.unite.it [elearning.unite.it]

- 27. A General Protocol for Accurate Gene Expression Analysis in Plants - PubMed [pubmed.ncbi.nlm.nih.gov]

Preliminary Biological Activity Screening of p-Menth-1-ene-3,6-diol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

p-Menth-1-ene-3,6-diol is a monoterpenoid found in various medicinal plants, including those from the Croton and Mentha genera. As a natural product, it has garnered interest for its potential pharmacological activities. This technical guide provides a comprehensive overview of the preliminary biological activity screening of this compound, with a focus on its vasodilator effects. This document is intended to serve as a resource for researchers and professionals in drug discovery and development, offering detailed experimental protocols, quantitative data, and conceptual frameworks for its mechanism of action.

Quantitative Biological Activity Data

The primary reported biological activity for a specific isomer of this compound is its vasodilator effect. The following table summarizes the quantitative data from a study on (3R,4R,6S)-p-menth-1-ene-3,6-diol isolated from Croton alamosanus.

| Biological Activity | Isomer | Experimental Model | Key Parameters | Result |

| Vasodilator Activity | (3R,4R,6S)-p-menth-1-ene-3,6-diol | Isolated Rat Aorta Rings | EC50 | 1622.8 ± 73.8 µM |

| Emax | 99.5 ± 8.3 % |

EC50 (Half-maximal effective concentration): The concentration of the compound that produces 50% of the maximal possible effect. Emax (Maximum effect): The maximum vasodilator response elicited by the compound.

Note: At present, publicly available, peer-reviewed data on other preliminary biological activities such as antimicrobial, antioxidant, or cytotoxic effects for this compound are limited. Further research is required to establish a broader biological activity profile for this compound.

Experimental Protocols

Vasodilator Activity Screening using Isolated Rat Aorta Assay

This protocol details the methodology for assessing the vasodilator activity of this compound on isolated arterial smooth muscle.

1. Aortic Ring Preparation:

-

Male Wistar rats (250-300g) are euthanized by cervical dislocation.

-

The thoracic aorta is carefully excised, cleaned of adhering connective and adipose tissue, and immediately placed in cold Krebs-Henseleit solution (in mM: NaCl 118, KCl 4.7, CaCl₂ 2.5, KH₂PO₄ 1.2, MgSO₄ 1.2, NaHCO₃ 25, and glucose 11.7).

-

The aorta is cut into rings of 3-4 mm in length.

2. Experimental Setup:

-

Aortic rings are mounted between two stainless-steel hooks in organ baths containing Krebs-Henseleit solution at 37°C and continuously bubbled with a 95% O₂ and 5% CO₂ gas mixture.

-

One hook is fixed to the bottom of the organ bath, and the other is connected to an isometric force transducer to record changes in tension.

-

The rings are allowed to equilibrate for 60-90 minutes under a resting tension of 1.5 g, with the buffer being replaced every 15-20 minutes.

3. Viability and Endothelium Integrity Check:

-

After equilibration, the rings are contracted with phenylephrine (B352888) (1 µM), an α₁-adrenergic agonist, to induce a sustained contraction.

-

To check the integrity of the endothelium, acetylcholine (B1216132) (10 µM) is added. A relaxation of more than 80% indicates intact endothelium. Rings with damaged endothelium are discarded.

4. Vasodilator Activity Assessment:

-

The aortic rings are washed to return to baseline tension.

-

A stable contraction is induced again with phenylephrine (1 µM).

-

Once the contraction is stable, cumulative concentrations of this compound are added to the organ bath.

-

The relaxation response is recorded as a percentage of the phenylephrine-induced contraction.

-

A concentration-response curve is plotted to determine the EC₅₀ and Eₘₐₓ values.

Visualizations: Workflows and Postulated Signaling Pathways

Experimental Workflow for Vasodilator Activity Screening

Postulated Signaling Pathway for Vasodilation

Disclaimer: The following diagram illustrates a general and postulated signaling pathway for vasodilation that may be relevant for this compound. The specific molecular targets and mechanisms for this compound have not yet been fully elucidated and require further investigation.

Many vasodilator agents act by increasing cyclic guanosine (B1672433) monophosphate (cGMP) in vascular smooth muscle cells, leading to relaxation. This can be initiated by nitric oxide (NO) produced in endothelial cells. Another potential mechanism involves the modulation of ion channels, such as potassium (K⁺) channels, which leads to hyperpolarization and subsequent closure of voltage-gated calcium (Ca²⁺) channels.

Conclusion and Future Directions

The preliminary screening data indicate that this compound, specifically the (3R,4R,6S) isomer, exhibits significant vasodilator activity in an ex vivo model. This finding suggests its potential as a lead compound for the development of new cardiovascular drugs. However, this technical guide also highlights the current gaps in our understanding of this natural product.

Future research should focus on:

-

Broadening the Scope of Biological Screening: Conducting a comprehensive panel of in vitro assays to evaluate the antibacterial, antifungal, antioxidant, anti-inflammatory, and cytotoxic activities of this compound and its various isomers.

-

Elucidating the Mechanism of Action: Investigating the specific molecular targets and signaling pathways involved in its vasodilator effect. This should include studies to determine the role of the endothelium, nitric oxide synthase, and various ion channels.

-

In Vivo Studies: Progressing to in vivo animal models to assess the efficacy, pharmacokinetics, and safety profile of this compound as a potential therapeutic agent.

By addressing these areas, the scientific community can build a more complete picture of the pharmacological potential of this compound and pave the way for its potential translation into clinical applications.

Navigating the Solubility Landscape of p-Menth-1-ene-3,6-diol: A Technical Guide for Drug Development Professionals

For researchers, scientists, and professionals in drug development, understanding the solubility of a compound is a critical early step in assessing its potential as a therapeutic agent. This technical guide provides an in-depth overview of the solubility characteristics of p-Menth-1-ene-3,6-diol, a monoterpene diol with potential pharmacological applications. Due to the limited availability of specific quantitative solubility data in public literature, this guide focuses on the experimental determination of solubility, offering detailed protocols and theoretical considerations.

Introduction: The Significance of Solubility in Drug Discovery

Solubility, the ability of a compound to dissolve in a solvent to form a homogeneous solution, is a cornerstone of pharmaceutical sciences. For a drug to be effective, it must typically be in a dissolved state to be absorbed and transported to its site of action within the body. Poor solubility can lead to low bioavailability, erratic absorption, and ultimately, therapeutic failure. Therefore, characterizing the solubility of a potential drug candidate like this compound in various physiologically relevant and organic solvents is a fundamental step in its development pathway. This early assessment informs formulation strategies, preclinical testing, and the overall feasibility of the compound's progression.

Physicochemical Properties of this compound

Understanding the structural and chemical properties of this compound is essential for predicting and interpreting its solubility behavior.

| Property | Value | Reference |

| Molecular Formula | C₁₀H₁₈O₂ | [1] |

| Molecular Weight | 170.25 g/mol | [2] |

| Appearance | Solid | [3] |

| LogP | 1.65 | [3] |

| Topological Polar Surface Area (TPSA) | 40.5 Ų | [2] |

The presence of two hydroxyl (-OH) groups in the structure of this compound suggests its potential for hydrogen bonding, a key factor influencing its solubility in polar solvents. The LogP value of 1.65 indicates a degree of lipophilicity, suggesting that it will also exhibit some solubility in non-polar organic solvents. The interplay between its polar functional groups and its hydrocarbon backbone will ultimately govern its solubility profile across a range of solvents.

Qualitative Solubility Profile

While specific quantitative data is scarce, supplier information provides a general indication of solvents in which this compound may be soluble. This information serves as a starting point for more rigorous quantitative analysis.

| Solvent | Qualitative Solubility |

| Dimethyl Sulfoxide (DMSO) | May dissolve in most cases |

| Water (H₂O) | Suggested as a potential solvent |

| Ethanol | Suggested as a potential solvent |

| Dimethylformamide (DMF) | Suggested as a potential solvent |

Source: InvivoChem[3]

Experimental Determination of Solubility: A Detailed Protocol

Given the absence of comprehensive published solubility data, the following section provides a detailed, generalized experimental protocol for determining the solubility of this compound in various organic solvents. The most common and reliable method for this purpose is the shake-flask method .

Principle

The shake-flask method involves equilibrating an excess amount of the solid compound with a known volume of the solvent at a constant temperature. The resulting saturated solution is then filtered to remove any undissolved solid, and the concentration of the dissolved solute in the clear supernatant is determined using a suitable analytical technique.

Materials and Equipment

-

This compound (solid)

-

A selection of organic solvents (e.g., ethanol, methanol, acetone, ethyl acetate, acetonitrile, dichloromethane, DMSO)

-

Analytical balance

-

Vials with screw caps

-

Constant temperature shaker bath or incubator

-

Syringe filters (e.g., 0.45 µm PTFE or nylon)

-

Volumetric flasks and pipettes

-

Analytical instrument for quantification (e.g., HPLC-UV, GC-FID, or a calibrated UV-Vis spectrophotometer)

Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of solubility using the shake-flask method.

References

Methodological & Application

Application Notes and Protocols for the Quantification of p-Menth-1-ene-3,6-diol

For Researchers, Scientists, and Drug Development Professionals

Introduction

p-Menth-1-ene-3,6-diol is a monoterpenoid diol found in various plant species. As a member of the terpene family, it holds potential for investigation in pharmaceutical and other life science applications. Accurate and precise quantification of this analyte is crucial for quality control, pharmacokinetic studies, and understanding its biological activity.

This document provides detailed methodologies for the quantification of this compound in various matrices, with a primary focus on Gas Chromatography-Mass Spectrometry (GC-MS), a robust and widely used technique for the analysis of volatile and semi-volatile compounds like terpenes. Additionally, an overview of a potential High-Performance Liquid Chromatography (HPLC) method is presented as an alternative approach.

Analytical Methods Overview

The primary recommended method for the quantification of this compound is Gas Chromatography-Mass Spectrometry (GC-MS). This technique offers excellent sensitivity and selectivity, which is crucial for distinguishing the analyte from a complex matrix. Due to the polar nature of the diol functional groups, derivatization is often employed to improve chromatographic peak shape and thermal stability.

High-Performance Liquid Chromatography (HPLC) with Diode-Array Detection (DAD) can also be utilized, particularly for samples that are not amenable to the high temperatures of GC analysis.

Quantitative Data Summary

| Parameter | Gas Chromatography-Mass Spectrometry (GC-MS) |

| Linearity (R²) | > 0.998[3] |

| Limit of Detection (LOD) | 0.01 - 0.1 µg/mL |

| Limit of Quantification (LOQ) | 0.05 - 0.5 µg/mL |

| Accuracy (Recovery) | 90 - 110%[1] |

| Precision (RSD%) | < 15%[2] |

Experimental Protocols

Protocol 1: Quantification by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol is adapted from validated methods for the analysis of monoterpenes and other diols.[1][4]

1. Sample Preparation (from Plant Material)

-

Extraction:

-

Weigh approximately 1 g of homogenized plant material into a centrifuge tube.

-

Add 10 mL of a suitable organic solvent (e.g., hexane:ethyl acetate (B1210297) 85:15 v/v).

-

Vortex for 5 minutes, then sonicate for 15 minutes.

-

Centrifuge at 3000 rpm for 10 minutes.

-

Carefully transfer the supernatant to a clean tube.

-

Repeat the extraction process on the plant material pellet and combine the supernatants.

-

Evaporate the solvent under a gentle stream of nitrogen until a final volume of 1 mL is reached.

-

-

Derivatization (Silylation):

-

Transfer 100 µL of the extract to a GC vial.

-

Add 50 µL of a silylating agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).

-

Cap the vial tightly and heat at 70°C for 30 minutes.

-

Cool to room temperature before injection.

-

2. GC-MS Instrumentation and Conditions

-

Gas Chromatograph: Agilent 7890B GC or equivalent.

-

Mass Spectrometer: Agilent 5977A MSD or equivalent.

-

Column: DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or similar non-polar column.

-

Injector Temperature: 250°C

-

Injection Volume: 1 µL (splitless mode)

-

Oven Temperature Program:

-

Initial temperature: 60°C, hold for 2 minutes.

-

Ramp: 10°C/min to 280°C.

-

Hold: 5 minutes at 280°C.

-

-

Carrier Gas: Helium at a constant flow of 1 mL/min.

-

MSD Transfer Line Temperature: 280°C

-

Ion Source Temperature: 230°C

-

Quadrupole Temperature: 150°C

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Acquisition Mode: Selected Ion Monitoring (SIM) for quantification and full scan for identification. Characteristic ions for derivatized this compound should be determined from a standard.

3. Calibration and Quantification

-

Prepare a stock solution of this compound standard in a suitable solvent (e.g., ethyl acetate).

-

Perform serial dilutions to create a series of calibration standards (e.g., 0.1, 0.5, 1, 5, 10, 25, 50 µg/mL).

-

Derivatize the calibration standards using the same procedure as the samples.

-

Inject the derivatized standards to construct a calibration curve by plotting peak area against concentration.

-

Inject the derivatized samples and determine the concentration of this compound from the calibration curve.

Protocol 2: Quantification by High-Performance Liquid Chromatography (HPLC-DAD)

This protocol provides a general framework. Method development and validation are required for optimal performance.

1. Sample Preparation

-

Follow the same extraction procedure as for GC-MS.

-

After solvent evaporation, reconstitute the extract in the mobile phase.

-

Filter the sample through a 0.45 µm syringe filter before injection.

2. HPLC Instrumentation and Conditions

-

HPLC System: Agilent 1260 Infinity II or equivalent with a Diode-Array Detector (DAD).

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase: A gradient of water (A) and acetonitrile (B52724) (B).

-

Start with 95% A, 5% B.

-

Linearly increase to 100% B over 20 minutes.

-

Hold at 100% B for 5 minutes.

-

Return to initial conditions and equilibrate for 5 minutes.

-

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30°C.

-

Detection Wavelength: As this compound lacks a strong chromophore, detection at a low UV wavelength (e.g., 200-220 nm) may be necessary.[5]

-

Injection Volume: 10 µL.

3. Calibration and Quantification

-

Prepare calibration standards of this compound in the mobile phase.

-

Inject the standards to construct a calibration curve.

-

Inject the prepared samples and quantify based on the calibration curve.

Visualizations

Experimental Workflow for GC-MS Quantification

Caption: A general workflow for the quantification of this compound.

Predicted Signaling Pathway Interaction

Bioinformatic predictions suggest a potential interaction of this compound with the NF-κB signaling pathway. The following diagram illustrates the canonical NF-κB pathway and the predicted point of inhibition. Note: This interaction requires experimental validation.

Caption: Predicted inhibition of the NF-κB signaling pathway.

References

- 1. Development and Validation of a GC/MS Method for Simultaneous Determination of 7 Monoterpens in Two Commercial Pharmaceutical Dosage Forms - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Development and Validation of a GC/MS Method for Simultaneous Determination of 7 Monoterpens in Two Commercial Pharmaceutical Dosage Forms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. resolvemass.ca [resolvemass.ca]

- 5. Capillary Liquid Chromatography for the Determination of Terpenes in Botanical Dietary Supplements - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: Chiral Separation of p-Menth-1-ene-3,6-diol Enantiomers by HPLC

Abstract

This application note details a High-Performance Liquid Chromatography (HPLC) method for the chiral separation of p-Menth-1-ene-3,6-diol enantiomers. Due to the increasing importance of stereoisomeric purity in the pharmaceutical and flavor industries, reliable enantioselective analytical methods are crucial. The described method utilizes a polysaccharide-based chiral stationary phase (CSP), which provides excellent chiral recognition for a broad range of compounds, including cyclic diols. This protocol is intended for researchers, scientists, and drug development professionals requiring the analysis and quantification of the individual enantiomers of this compound.

Introduction

This compound is a monoterpenoid containing multiple chiral centers, leading to the existence of several stereoisomers. The biological and olfactory properties of these enantiomers can differ significantly. Therefore, a robust and reproducible analytical method for their separation and quantification is essential for quality control and research purposes. High-Performance Liquid Chromatography (HPLC) with chiral stationary phases (CSPs) is a powerful technique for the direct separation of enantiomers.[1][2][3] Polysaccharide-based CSPs, in particular, have demonstrated broad applicability in resolving a wide variety of racemates.[2] This application note presents a detailed protocol for the chiral separation of this compound enantiomers using a cellulose-based CSP.

Experimental Protocol

Instrumentation and Materials:

-

HPLC System: A standard HPLC system equipped with a pump, autosampler, column compartment with temperature control, and a UV detector.

-

Chiral Column: A polysaccharide-based chiral column, such as one with a cellulose (B213188) tris(3,5-dimethylphenylcarbamate) stationary phase, is recommended. A typical column dimension is 4.6 mm x 250 mm with 5 µm particle size.

-

Mobile Phase: A mixture of n-Hexane and Isopropanol (IPA). The optimal ratio should be determined empirically but a starting point of 90:10 (v/v) is suggested.

-